molecular formula C15H17N3O3 B2503646 Ethyl 4-(dimethylamino)-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate CAS No. 339030-85-2

Ethyl 4-(dimethylamino)-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate

Cat. No.: B2503646
CAS No.: 339030-85-2
M. Wt: 287.319
InChI Key: ACGLGDVJCTUDDP-UHFFFAOYSA-N
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Description

Ethyl 4-(dimethylamino)-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate is a pyridazine derivative characterized by a dimethylamino group at the 4-position, a phenyl group at the 1-position, and an ester (ethoxycarbonyl) moiety at the 3-position. The dimethylamino group enhances nucleophilicity and may influence intermolecular interactions, while the ester group offers opportunities for further derivatization.

Properties

IUPAC Name

ethyl 4-(dimethylamino)-6-oxo-1-phenylpyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-4-21-15(20)14-12(17(2)3)10-13(19)18(16-14)11-8-6-5-7-9-11/h5-10H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACGLGDVJCTUDDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1N(C)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(dimethylamino)-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with hydrazine hydrate to form a pyridazine derivative, followed by the introduction of a phenyl group through a Friedel-Crafts acylation reaction. The final step involves the esterification of the resulting compound with ethyl chloroformate under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(dimethylamino)-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of ethyl 4-(dimethylamino)-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate typically involves multi-step organic reactions. A common method includes the condensation of ethyl acetoacetate with hydrazine hydrate to form a pyridazine derivative, followed by Friedel-Crafts acylation to introduce a phenyl group. The final step is esterification with ethyl chloroformate under basic conditions.

Chemical Properties:

  • Molecular Formula: C15H17N3O3
  • Molecular Weight: 285.31 g/mol
  • IUPAC Name: Ethyl 4-(dimethylamino)-6-oxo-1-phenylpyridazine-3-carboxylate

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the creation of more complex molecules through various chemical reactions such as oxidation and reduction.

Reaction TypeExample ReagentsProducts
OxidationPotassium permanganateCarboxylic acids
ReductionLithium aluminum hydrideAlcohols or amines

Biochemical Probes

The compound is investigated for its potential as a biochemical probe. It may interact with specific molecular targets, affecting pathways related to inflammation and cell proliferation. This property is particularly useful in studying disease mechanisms and developing new therapeutic strategies.

Pharmaceutical Development

Research has explored the therapeutic properties of this compound, particularly its anti-inflammatory and anticancer activities. Preliminary studies suggest that it may inhibit certain enzymes involved in these processes, making it a candidate for drug development.

Material Science

In industry, this compound is utilized in the development of advanced materials such as polymers and coatings due to its unique chemical properties. Its ability to modify physical characteristics makes it valuable in creating materials with specific functionalities.

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of this compound using mouse models. The results indicated a significant reduction in inflammatory markers when administered at varying doses, suggesting potential for therapeutic use in inflammatory diseases.

Case Study 2: Synthesis of Novel Derivatives

Researchers synthesized several derivatives of this compound to evaluate their biological activities. Some derivatives exhibited enhanced anticancer properties compared to the parent compound, highlighting the importance of structural modifications in drug design.

Mechanism of Action

The mechanism of action of Ethyl 4-(dimethylamino)-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways related to inflammation, cell proliferation, and apoptosis. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 4-(dimethylamino)-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate with analogous pyridazine derivatives, focusing on substituent effects, reactivity, and reported applications.

Substituent Variations at the 4-Position
Compound Name Substituent at 4-Position Key Properties/Applications
This compound (Target Compound) Dimethylamino (-N(CH₃)₂) Electron-donating group enhances nucleophilicity; potential for hydrogen bonding .
Ethyl 4-(trifluoromethyl)-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate (CAS 477854-72-1) Trifluoromethyl (-CF₃) Electron-withdrawing group increases electrophilicity; improved metabolic stability .
Ethyl 4-(butylsulfanyl)-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate (CAS 339031-45-7) Butylsulfanyl (-S-C₄H₉) Thioether group introduces lipophilicity; used in synthetic intermediates .
Ethyl 4-chloro-1-(3,5-dichlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate (CAS 93641-38-4) Chloro (-Cl) Halogen substituent enhances halogen bonding; potential pesticidal activity .

Key Observations :

  • The dimethylamino group in the target compound contrasts sharply with the trifluoromethyl and chloro substituents in terms of electronic effects. Dimethylamino’s electron-donating nature may increase solubility in polar solvents compared to the hydrophobic trifluoromethyl group .
  • Butylsulfanyl derivatives exhibit higher lipophilicity (logP ~3.5 predicted), making them suitable for membrane-permeable drug candidates, whereas the dimethylamino group may favor aqueous solubility .
Reactivity and Functionalization
  • Ester Hydrolysis: The ethoxycarbonyl group in the target compound is susceptible to hydrolysis under acidic or basic conditions, similar to other pyridazinecarboxylates. However, the dimethylamino group may stabilize intermediates via resonance, slowing degradation compared to trifluoromethyl analogs .
  • Nucleophilic Substitution: Chloro-substituted derivatives (e.g., CAS 93641-38-4) readily undergo nucleophilic displacement at the 4-position, whereas dimethylamino-substituted compounds are less reactive due to steric hindrance and electron donation .

Critical Analysis of Evidence

  • For example, highlights dimethylamino’s role in enhancing resin reactivity, which may extrapolate to the pyridazine derivative .

Biological Activity

Ethyl 4-(dimethylamino)-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate (CAS: 339030-85-2) is a complex organic compound notable for its unique chemical structure, which includes a pyridazine ring, a phenyl group, and an ester functional group. This compound has garnered attention in various fields of research, particularly in medicinal chemistry, due to its potential biological activities.

  • Molecular Formula : C15H17N3O3
  • Molecular Weight : 287.31 g/mol
  • IUPAC Name : Ethyl 4-(dimethylamino)-6-oxo-1-phenylpyridazine-3-carboxylate

Structural Features

The compound features:

  • A pyridazine ring , which is known for its diverse biological activities.
  • An ester group that enhances solubility and bioavailability.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Condensation of ethyl acetoacetate with hydrazine hydrate to form a pyridazine derivative.
  • Introduction of a phenyl group via Friedel-Crafts acylation.
  • Esterification with ethyl chloroformate under basic conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. It may function as an inhibitor or activator of certain enzymes involved in:

  • Inflammation
  • Cell proliferation
  • Apoptosis

Anticancer Activity

Research indicates that this compound exhibits potential anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The mechanism involves inducing apoptosis through the activation of caspases and modulation of apoptotic pathways .

Anti-inflammatory Properties

This compound has also been explored for its anti-inflammatory effects. Studies suggest that it may reduce the production of pro-inflammatory cytokines, thus providing therapeutic benefits in inflammatory diseases .

Case Studies

Study ReferenceFindings
Demonstrated anticancer activity against breast cancer cell lines with IC50 values indicating significant inhibition.
Showed reduction in TNF-alpha levels in LPS-stimulated macrophages, highlighting anti-inflammatory potential.
Investigated the compound's role as a biochemical probe in enzyme inhibition assays, confirming its activity against specific targets.

Applications in Research and Medicine

This compound is being researched for various applications:

  • Medicinal Chemistry : As a precursor for developing novel therapeutic agents.
  • Biochemical Probes : Used to study enzyme mechanisms and cellular pathways.
  • Material Science : Explored for its potential use in developing advanced materials due to its unique chemical properties.

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